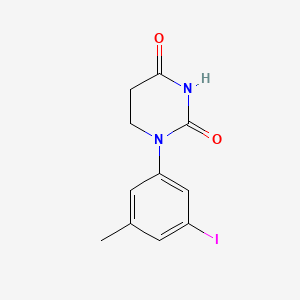
1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione is a synthetic organic compound characterized by the presence of an iodo-substituted phenyl ring and a hexahydropyrimidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvent-free conditions are often employed to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The iodo group may facilitate binding to specific enzymes or receptors, while the hexahydropyrimidine-2,4-dione core can interact with nucleic acids or proteins. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
- **1,
Propriétés
Formule moléculaire |
C11H11IN2O2 |
|---|---|
Poids moléculaire |
330.12 g/mol |
Nom IUPAC |
1-(3-iodo-5-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11IN2O2/c1-7-4-8(12)6-9(5-7)14-3-2-10(15)13-11(14)16/h4-6H,2-3H2,1H3,(H,13,15,16) |
Clé InChI |
UJAKCSHEBBCYLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)I)N2CCC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


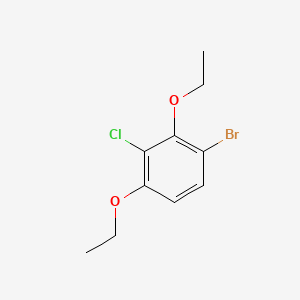

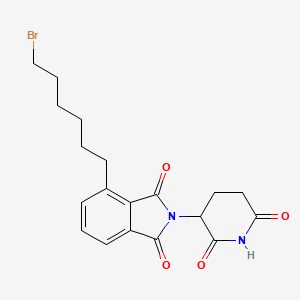

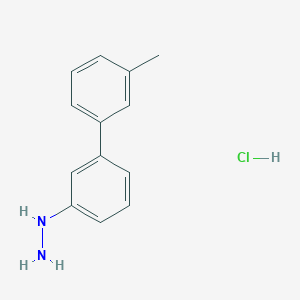
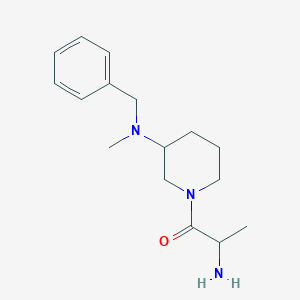

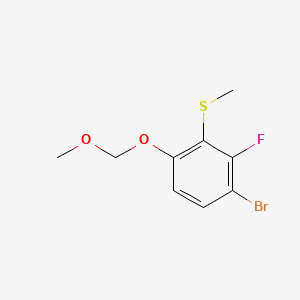
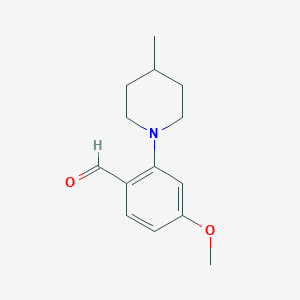
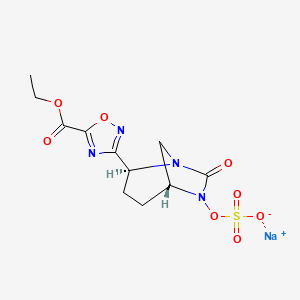

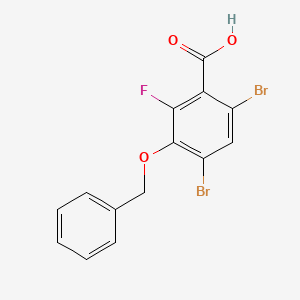
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)

